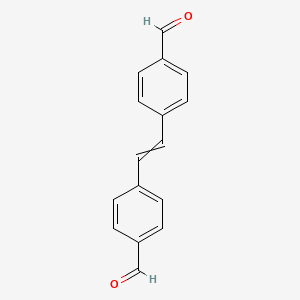

Benzaldehyde, 4,4'-(1,2-ethenediyl)bis-

Description

Significance of Stilbene-Based Dialdehydes in Advanced Organic and Materials Chemistry

Stilbene-based dialdehydes, such as Benzaldehyde (B42025), 4,4'-(1,2-ethenediyl)bis-, are of paramount importance in the fields of advanced organic and materials chemistry due to their rigid, conjugated structures and the synthetic versatility offered by the aldehyde functional groups. The stilbene (B7821643) unit, characterized by two phenyl rings connected by an ethylene (B1197577) bridge, imparts valuable photophysical properties, including fluorescence and photoisomerization. nih.gov These properties are fundamental to the development of materials for optoelectronics, such as organic light-emitting diodes (OLEDs) and optical brighteners. rsc.org

The presence of two aldehyde groups on the stilbene framework allows for a multitude of chemical transformations, making these compounds ideal monomers for polymerization and for the construction of extended, porous crystalline structures. Notably, they are crucial in the burgeoning fields of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). researchgate.netnih.gov In these applications, the dialdehyde (B1249045) acts as a linker, connecting metal nodes or other organic building blocks to form highly ordered, porous materials with potential uses in gas storage, separation, and catalysis. nih.gov The ability to precisely control the architecture and functionality of these materials at the molecular level is a direct result of the well-defined geometry and reactivity of stilbene-based dialdehydes.

Historical Context of Research on Benzaldehyde, 4,4'-(1,2-ethenediyl)bis- and Structurally Related Derivatives

Research into stilbene and its derivatives has a long history, with the parent compound, 1,2-diphenylethylene, being known for its "shining" crystals, from which its name is derived (from the Greek word stilbos). nih.gov The study of benzaldehyde, the simplest aromatic aldehyde, dates back to the early 19th century. nih.gov However, focused research on difunctionalized stilbenes like Benzaldehyde, 4,4'-(1,2-ethenediyl)bis- is a more recent development, driven by the demand for new functional materials.

Early synthetic methodologies for stilbene derivatives included reactions like the Wittig and Horner-Wadsworth-Emmons olefination. ossila.com The synthesis of the dicarboxylic acid analogue, 4,4'-stilbenedicarboxylic acid, and its use as a linker in coordination polymers and later in MOFs, paved the way for the exploration of other symmetrically functionalized stilbenes. researchgate.net The investigation into the unique properties of the cis and trans isomers of stilbene derivatives has also been a significant area of study, with the trans isomer generally being more thermodynamically stable and exhibiting more potent biological activities in related compounds. ossila.com The development of advanced characterization techniques has further enabled a deeper understanding of the structure-property relationships in these molecules, solidifying their importance in materials science.

Scope and Emerging Research Trajectories for Benzaldehyde, 4,4'-(1,2-ethenediyl)bis- Studies

The future of research on Benzaldehyde, 4,4'-(1,2-ethenediyl)bis- and related stilbene-based dialdehydes is bright and multifaceted. A major research trajectory lies in the design and synthesis of novel COFs and MOFs with tailored properties. nih.govnih.gov By carefully selecting the building blocks and reaction conditions, researchers aim to create frameworks with precisely controlled pore sizes and functionalities for specific applications, such as targeted drug delivery and heterogeneous catalysis. The related compound, 4,4'-(ethyne-1,2-diyl)dibenzaldehyde (B3029971), has been successfully used to create COFs for biocatalysis and photocatalytic hydrogen peroxide production. rsc.org

Another emerging area is the development of "smart" materials that can respond to external stimuli. The photoisomerizable nature of the stilbene core makes Benzaldehyde, 4,4'-(1,2-ethenediyl)bis- an attractive candidate for creating photoresponsive polymers and materials. chemicalbook.com These materials could find applications in areas such as optical data storage, molecular switches, and light-controlled actuators.

Furthermore, the reactivity of the aldehyde groups allows for the synthesis of a variety of complex organic molecules and polymers. Research is ongoing to explore its use in the synthesis of novel conjugated polymers for organic electronics, as well as in the development of new fluorescent probes and sensors. The exploration of its derivatives in medicinal chemistry, inspired by the biological activities of other stilbenoids, also presents a potential, albeit less explored, avenue of research. rsc.org

Chemical Compound Information

| Compound Name | Synonyms | CAS Number |

| Benzaldehyde, 4,4'-(1,2-ethenediyl)bis- | 4,4'-Stilbenedicarboxaldehyde, Stilbene-4,4'-dicarbaldehyde, 4-[2-(4-Formylphenyl)ethenyl]benzaldehyde | 6638-23-9 |

| Benzaldehyde | Phenylmethanal, Benzoic aldehyde | 100-52-7 |

| (E)-4,4'-Stilbene dicarboxylic acid | 4,4'-(1,2-Ethenediyl)bis[benzoic acid] | 100-31-2 |

| 4,4'-(Ethyne-1,2-diyl)dibenzaldehyde | Di(4-formylphenyl)acetylene, Diphenylacetylene-4,4'-dicarbaldehyde | 84907-55-1 |

| Stilbene | 1,2-Diphenylethylene | 588-59-0 |

Compound Data: Benzaldehyde, 4,4'-(1,2-ethenediyl)bis-

| Property | Value |

| Molecular Formula | C₁₆H₁₂O₂ |

| Molecular Weight | 236.27 g/mol |

| Melting Point | 169-170 °C |

| Boiling Point (Predicted) | 434.1 ± 34.0 °C |

| Density (Predicted) | 1.205 ± 0.06 g/cm³ |

| Appearance | - |

| Solubility | - |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-[2-(4-formylphenyl)ethenyl]benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O2/c17-11-15-7-3-13(4-8-15)1-2-14-5-9-16(12-18)10-6-14/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCAJMNHLAZAVRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC2=CC=C(C=C2)C=O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40346974 | |

| Record name | Benzaldehyde, 4,4'-(1,2-ethenediyl)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40346974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4720-99-4 | |

| Record name | Benzaldehyde, 4,4'-(1,2-ethenediyl)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40346974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Benzaldehyde, 4,4 1,2 Ethenediyl Bis

Catalytic Approaches for the Ethenediyl Linkage Formation

The creation of the ethenediyl bridge in stilbene (B7821643) derivatives is accomplished through several powerful catalytic methods. These strategies primarily include classical olefination reactions, transition-metal-catalyzed cross-couplings, and oxidative routes.

Olefination Strategies (e.g., Wittig, Horner-Wadsworth-Emmons) in Stilbene Synthesis

Olefination reactions are fundamental in organic chemistry for the formation of carbon-carbon double bonds. The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are cornerstone methods for synthesizing alkenes from carbonyl compounds. masterorganicchemistry.comlibretexts.org

The Wittig reaction utilizes a phosphonium (B103445) ylide to react with an aldehyde or ketone. mnstate.edu For a symmetrical stilbene like 4,4'-diformylstilbene, this could theoretically be achieved through a double Wittig reaction, though controlling such reactions can be complex. A more common approach involves the reaction of a benzyltriphenylphosphonium (B107652) salt with a benzaldehyde (B42025) derivative. stackexchange.com

The Horner-Wadsworth-Emmons (HWE) reaction , a modification of the Wittig reaction, employs a phosphonate (B1237965) carbanion. wikipedia.orgnumberanalytics.com This method is often preferred due to the water-soluble nature of the phosphate (B84403) byproduct, which simplifies purification, and its tendency to produce the thermodynamically more stable (E)-alkene with high selectivity. wikipedia.orgconicet.gov.ar The HWE reaction is highly versatile and can be used with aldehydes bearing either electron-donating or electron-withdrawing groups. researchgate.net The synthesis of stilbene derivatives using the HWE reaction often proceeds in high yields. nih.gov A general approach involves reacting a benzylphosphonate with a benzaldehyde in the presence of a base.

Table 1: Comparison of Wittig and Horner-Wadsworth-Emmons Reactions for Stilbene Synthesis

| Feature | Wittig Reaction | Horner-Wadsworth-Emmons (HWE) Reaction |

|---|---|---|

| Reagent | Phosphonium ylide | Phosphonate carbanion |

| Byproduct | Triphenylphosphine (B44618) oxide | Water-soluble dialkylphosphate |

| Purification | Often requires chromatography | Simplified by aqueous extraction of byproduct wikipedia.org |

| Stereoselectivity | Variable; can produce Z- or E-alkenes depending on ylide stability and conditions stackexchange.com | Generally high selectivity for (E)-alkenes wikipedia.orgconicet.gov.ar |

| Reactivity | Highly reactive | Phosphonate carbanions are more nucleophilic and less basic than ylides wikipedia.org |

Palladium-Catalyzed Coupling Reactions for Aromatic Ethenediyl Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds, including the ethenediyl linkage of stilbenes. rsc.org The Heck reaction is particularly prominent in this context.

The Mizoroki-Heck reaction involves the coupling of an aryl halide with an alkene, catalyzed by a palladium complex. libretexts.org To form a stilbene backbone, this can be performed by coupling a halo-substituted benzene (B151609) with styrene (B11656) or by a double Heck reaction using an ethylene (B1197577) equivalent. orgsyn.orgnih.gov The use of arenediazonium salts as "super-electrophiles" in Heck reactions can lead to ultra-fast synthesis of stilbenes. rsc.org The choice of catalyst, ligands, and base is crucial for achieving high yields and stereoselectivity. researchgate.netmdpi.com For instance, palladium acetate (B1210297) is a commonly used catalyst precursor. orgsyn.orgnih.gov

Table 2: Key Parameters in Palladium-Catalyzed Stilbene Synthesis

| Parameter | Description | Example |

|---|---|---|

| Palladium Source | The precursor for the active Pd(0) catalyst. | Palladium(II) acetate (Pd(OAc)₂), [1,1′-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) orgsyn.orgmdpi.com |

| Ligands | Stabilize the palladium center and influence reactivity and selectivity. | Phosphine ligands (e.g., triphenylphosphine), N-heterocyclic carbenes (NHCs) libretexts.org |

| Base | Required to regenerate the Pd(0) catalyst in the catalytic cycle. | Potassium carbonate (K₂CO₃), Triethylamine (Et₃N), Dicyclohexylamine researchgate.netbeilstein-journals.org |

| Substrates | Aryl halides (I, Br, Cl), triflates, or diazonium salts coupled with an alkene or ethylene equivalent. | 4-Bromoaniline derivatives, vinyltriethoxysilane (B1683064) (as an ethylene equivalent) orgsyn.org |

Oxidative Coupling and Dehydrogenation Routes

Another approach to forming the ethenediyl linkage is through the direct oxidative coupling of methylarenes. This method involves the dehydrogenation of two C-H bonds to form the C=C double bond. For example, toluene (B28343) derivatives can undergo oxidative dehydrocoupling at elevated temperatures (e.g., 450–650 °C) using specific metal oxide catalysts to yield stilbene derivatives. google.com While this method is powerful for bulk chemical production, it often requires harsh conditions. More recent developments include enzyme-mediated oxidative coupling, which can proceed under milder conditions, although controlling regioselectivity can be a challenge. researchgate.net Metal reagents like silver acetate have also been used to achieve oxidative coupling of stilbene precursors like resveratrol (B1683913). oeno-one.eu

Chemo- and Regioselective Synthesis of Benzaldehyde, 4,4'-(1,2-ethenediyl)bis-

Achieving high chemo- and regioselectivity is critical to ensure the efficient synthesis of the desired 4,4'-isomer of diformylstilbene, avoiding the formation of other isomers (e.g., 2,4' or 2,2') or side reactions involving the aldehyde groups.

Regioselectivity in palladium-catalyzed reactions is generally high. When using a 4-substituted aryl halide (like 4-bromobenzaldehyde) in a Heck reaction, the coupling occurs at the position of the halide, thus ensuring the formation of the 4,4'-linkage. researchgate.net A double Heck reaction with a 4-substituted aniline (B41778) derivative and an ethylene equivalent also provides a direct route to the symmetrical 4,4'-stilbene. orgsyn.org

In olefination reactions like the Wittig or HWE, the regiochemistry is inherently controlled by the starting materials. To synthesize 4,4'-diformylstilbene, one would typically react 4-formylbenzylphosphonium ylide (or the corresponding phosphonate) with 4-formylbenzaldehyde, directly establishing the 4,4' substitution pattern. nih.gov

Chemoselectivity refers to the selective reaction of one functional group in the presence of others. The aldehyde groups in 4,4'-diformylstilbene are potentially reactive under various conditions. In HWE and Wittig reactions, the aldehyde is a key reactant. In Heck reactions, the aldehyde group is generally tolerated under the typical reaction conditions. orgsyn.org Developing synthetic methods that proceed under mild conditions is key to preserving the sensitive aldehyde functionalities. mdpi.com

Sustainable and Green Chemistry Principles in Synthetic Pathways

Modern synthetic chemistry emphasizes the use of environmentally benign methods. This includes minimizing waste, avoiding hazardous solvents, and improving energy efficiency.

Solvent-Free and Aqueous Media Syntheses

A significant green chemistry goal is to replace volatile organic solvents with safer alternatives like water or to eliminate the solvent entirely.

Aqueous Media Synthesis: Water is an attractive solvent due to its low cost, non-flammability, and environmental friendliness. Palladium-catalyzed reactions, such as the Mizoroki-Heck coupling, have been successfully performed in aqueous media, often with the aid of surfactants or co-solvents and sometimes enhanced by microwave irradiation. beilstein-journals.org The Wittig reaction has also been adapted for aqueous conditions, providing a greener alternative to traditional methods that use anhydrous organic solvents. sciepub.com The use of phase-transfer catalysts can facilitate reactions between water-insoluble organic reactants and aqueous reagents. researchgate.net Some syntheses have been developed specifically in aqueous micellar media, where micelles act as nanoreactors. dntb.gov.ua

Solvent-Free Synthesis: Performing reactions without a solvent can reduce pollution, lower costs, and simplify product work-up. cmu.edu Solvent-free Arbusov reactions followed by HWE reactions have been reported for stilbene synthesis. nih.gov These reactions are often facilitated by grinding the solid reactants together or by heating them to their melting point. nih.gov

Table 3: Green Chemistry Approaches in Stilbene Synthesis

| Approach | Description | Advantages |

|---|---|---|

| Aqueous Media | Using water as the reaction solvent, sometimes with co-solvents or surfactants. | Reduced toxicity, cost, and flammability; simplified workup. beilstein-journals.orgsciepub.com |

| Solvent-Free Conditions | Reactants are mixed directly without a solvent, often with grinding or heating. | Reduced pollution, lower costs, simplified process, high efficiency. nih.govcmu.edu |

| Microwave Irradiation | Using microwave energy to heat the reaction mixture. | Rapid heating, shorter reaction times, often improved yields. beilstein-journals.org |

| Phase-Transfer Catalysis (PTC) | A catalyst facilitates the migration of a reactant from one phase into another where the reaction occurs. | Allows reaction between immiscible reagents (e.g., aqueous and organic), can enable solvent-free conditions. researchgate.net |

Catalyst Development for Enhanced Sustainability

The synthesis of Benzaldehyde, 4,4'-(1,2-ethenediyl)bis-, also known as 4,4'-diformyl-trans-stilbene, has traditionally relied on established methods like the Wittig and Heck reactions. wikipedia.orgnih.govwiley-vch.de However, increasing emphasis on green chemistry principles has spurred research into more sustainable catalytic systems that offer improved efficiency, reduced environmental impact, and greater atom economy. mdpi.commdpi.com

Recent advancements have focused on several key areas, including the development of highly active and reusable palladium catalysts, the application of phase-transfer catalysis (PTC), and the exploration of biocatalytic routes. researchgate.netuliege.be Palladium-mediated coupling reactions, such as the Heck and Suzuki reactions, are particularly prominent due to their versatility and efficiency in forming the core stilbene structure. uliege.beresearchgate.net Innovations in this domain include the use of simple palladium salts combined with phosphonium salts like tetraphenylphosphonium (B101447) chloride (Ph4PCl), which can create highly active catalytic systems even for less reactive chloroarenes. uliege.be The use of N-methylpyrrolidinone (NMP) as a solvent and sodium acetate as a base has been found effective in these systems. uliege.be Furthermore, palladium(II) supported on hydrotalcite represents an efficient and reusable heterogeneous catalyst for Heck reactions. uliege.be

The Horner-Wadsworth-Emmons (HWE) reaction, another cornerstone for stilbene synthesis, has been adapted for sustainability using phase-transfer catalysis. wiley-vch.deresearchgate.net Both liquid-liquid (LL-PTC) and solid-liquid (SL-PTC) systems have been successfully employed, allowing for high yields (over 90%) and excellent E-isomer selectivity, particularly for aldehydes with electron-donating groups. researchgate.net A key advantage of the LL-PTC system is the potential to reuse the aqueous phase multiple times without a significant drop in yield or reaction rate. researchgate.net

Biocatalysis presents a promising frontier for the green synthesis of stilbene derivatives. mdpi.com Unspecific peroxygenases (UPOs) from fungi like Agrocybe aegerita (AaeUPO) have demonstrated the ability to regioselectively hydroxylate trans-stilbene (B89595) to produce 4,4′-dihydroxy-trans-stilbene, a related analogue. rsc.orgcsic.es These enzymatic reactions use hydrogen peroxide as a benign co-substrate and can achieve nearly complete substrate conversion with exceptionally high total turnover numbers. rsc.orgcsic.es While not a direct synthesis of the diformyl compound, this demonstrates the potential of enzymes to perform selective C-H functionalization on the stilbene core under mild, aqueous conditions, offering a pathway that avoids heavy metals and harsh reagents. rsc.orgresearchgate.net

Table 1: Comparison of Catalytic Systems for Sustainable Stilbene Synthesis

| Catalytic Method | Catalyst/System | Key Features & Findings | Reference |

|---|---|---|---|

| Heck Reaction | Palladium salts with Ph4PCl | Highly active system, even with chloroarenes. NMP as solvent and NaOAc as base are effective. Addition of N,N-dimethylglycine (DMG) can enhance regioselectivity for the E-isomer. | uliege.be |

| Heterogeneous Heck Reaction | Palladium(II) on hydrotalcite | Efficient and reusable catalyst for reactions between aryl halides and styrene. | uliege.be |

| Horner-Wadsworth-Emmons (HWE) | Phase-Transfer Catalysis (PTC) with TBAB | High yields (>90%) and E-selectivity. The aqueous phase in LL-PTC can be reused. | researchgate.net |

| Biocatalysis (for analogues) | Unspecific Peroxygenase (UPO) from Agrocybe aegerita | Regioselective hydroxylation of trans-stilbene using H2O2. High turnover numbers and operates in mild, aqueous conditions. | rsc.orgcsic.es |

Investigation of Side Reactions and Impurity Profiles in Benzaldehyde, 4,4'-(1,2-ethenediyl)bis- Synthesis

The purity of Benzaldehyde, 4,4'-(1,2-ethenediyl)bis- is critical for its applications, particularly in the synthesis of polymers and covalent organic frameworks (COFs). ossila.com However, its synthesis is often accompanied by the formation of various side products and impurities, the profiles of which are highly dependent on the chosen synthetic route.

In palladium-catalyzed methods like the Heck reaction , several side reactions can compromise the yield and purity of the final product. wikipedia.org One common issue is a lack of regioselectivity, leading to the formation of the 1,1-disubstituted isomer alongside the desired 1,2-disubstituted stilbene. uliege.be Another significant challenge is controlling the stereoselectivity, which can result in mixtures of the desired (E)-stilbene and the undesired (Z)-stilbene isomer. researchgate.net The reaction of aryl halides with allyl alcohol in Heck-type reactions can also generate aldehydes through an isomerization-arylation pathway, potentially leading to dihydrochalcone (B1670589) impurities. liverpool.ac.uk Furthermore, if the reaction conditions are not carefully controlled, byproducts from the self-coupling of starting materials or incomplete reactions can be present.

The Horner-Wadsworth-Emmons (HWE) reaction , while generally providing good E-selectivity, is not without its own set of side reactions. wiley-vch.deresearchgate.net When synthesizing aldehyde-functionalized stilbenes, a common side reaction analogous to the Cannizzaro reaction can occur, where the aldehyde disproportionates to form the corresponding benzoic acid and benzyl (B1604629) alcohol derivatives. researchgate.net This is particularly relevant given the presence of aldehyde groups on the target molecule. The phosphonate reagents used in the HWE reaction can also be a source of impurities if not fully removed during workup.

In syntheses involving reductive amination of benzaldehyde derivatives, a range of byproducts can form. mdpi.com These include partially reduced species like the corresponding benzyl alcohol and various imine intermediates. mdpi.com For symmetrical bis-aldehyde compounds, incomplete reaction can lead to mono-functionalized intermediates, where only one of the two aldehyde groups has reacted.

Table 2: Common Impurities in the Synthesis of Benzaldehyde, 4,4'-(1,2-ethenediyl)bis-

| Impurity Type | Originating Reaction | Description | Reference |

|---|---|---|---|

| Geometric Isomer | Heck, Wittig | Formation of the (Z)-isomer (cis) in addition to the desired (E)-isomer (trans). | researchgate.net |

| Regioisomer | Heck Reaction | Formation of the 1,1-disubstituted isomer instead of the 1,2-disubstituted stilbene. | uliege.be |

| Disproportionation Products | Horner-Wadsworth-Emmons | Cannizzaro-like reaction of the aldehyde groups leading to corresponding acid and alcohol impurities. | researchgate.net |

| Partially Reacted Intermediates | Multiple | Mono-functionalized starting material where only one of the two aldehyde groups has reacted. | mdpi.com |

| Over-reduction/Side-reaction Products | Reductive Amination | Formation of benzyl alcohol or various imine byproducts. | mdpi.com |

| Reagent Residues | Wittig, HWE | Residual triphenylphosphine oxide (from Wittig) or dialkylphosphate salts (from HWE). | wiley-vch.de |

Advanced Spectroscopic and Structural Elucidation of Benzaldehyde, 4,4 1,2 Ethenediyl Bis and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of "Benzaldehyde, 4,4'-(1,2-ethenediyl)bis-." By analyzing the chemical shifts, coupling constants, and through-space interactions, a complete picture of the molecule's structure can be assembled.

¹H NMR Spectroscopy: The proton NMR spectrum of "Benzaldehyde, 4,4'-(1,2-ethenediyl)bis-" is expected to be relatively simple due to the molecule's C2h symmetry (for the trans isomer). The aldehydic proton should appear as a singlet at a downfield chemical shift, typically in the range of 9.8-10.1 ppm, due to the deshielding effect of the carbonyl group. The protons on the ethenediyl bridge would also give a singlet, with a chemical shift characteristic of vinylic protons, likely around 7.2-7.5 ppm. The aromatic protons will present as two doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons ortho to the aldehyde group are expected to resonate at a lower field (around 7.8-8.0 ppm) than the protons ortho to the vinyl group (around 7.5-7.7 ppm) due to the electron-withdrawing nature of the formyl group. The integration of these signals would confirm the ratio of protons in the molecule. The sharpness and singularity of the peaks are also a good indicator of the compound's purity.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides further confirmation of the molecular structure. The aldehydic carbon is the most deshielded, with a characteristic chemical shift in the range of 190-195 ppm. docbrown.info The carbons of the ethenediyl bridge are expected in the vinylic region, around 130-140 ppm. The aromatic carbons will show four distinct signals for the trans isomer due to symmetry: the carbon attached to the aldehyde group (ipso-carbon), the carbon attached to the ethenediyl bridge, and the two non-equivalent CH carbons of the benzene ring. The chemical shifts of these aromatic carbons typically fall within the 120-150 ppm range. docbrown.info Purity can be assessed by the absence of extraneous peaks.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for Benzaldehyde (B42025), 4,4'-(1,2-ethenediyl)bis-

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aldehydic H | 9.9 - 10.1 (s, 2H) | - |

| Aldehydic C | - | 190 - 195 |

| Ethenediyl H | 7.2 - 7.5 (s, 2H) | - |

| Ethenediyl C | - | 130 - 140 |

| Aromatic H (ortho to -CHO) | 7.8 - 8.0 (d, 4H) | - |

| Aromatic H (ortho to -CH=) | 7.5 - 7.7 (d, 4H) | - |

| Aromatic C (ipso to -CHO) | - | ~135 |

| Aromatic C (ipso to -CH=) | - | ~138 |

| Aromatic C (CH, ortho to -CHO) | - | ~130 |

| Aromatic C (CH, ortho to -CH=) | - | ~128 |

Note: These are predicted values based on known data for benzaldehyde and stilbene (B7821643) derivatives. 's' denotes singlet and 'd' denotes doublet.

Two-dimensional NMR techniques are crucial for unambiguously assigning the proton and carbon signals and for determining the stereochemistry and conformation of "Benzaldehyde, 4,4'-(1,2-ethenediyl)bis-."

COSY (Correlation Spectroscopy): A COSY spectrum would show correlations between coupled protons. For the aromatic system, it would confirm the coupling between the ortho and meta protons on the benzene rings.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is particularly useful for determining the stereochemistry of the ethenediyl bridge. For the trans isomer, a NOESY experiment would show no correlation between the vinylic protons and the protons on the aromatic rings. Conversely, for the cis isomer, a through-space correlation would be expected between the vinylic protons and the ortho protons of the benzene rings.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton with the carbon to which it is directly attached. This would allow for the definitive assignment of the aromatic and vinylic CH carbons.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This is instrumental in assigning the quaternary carbons. For instance, the aldehydic proton would show a correlation to the ipso-carbon of the benzene ring.

Solid-state NMR (ssNMR) spectroscopy provides valuable information about the structure and dynamics of "Benzaldehyde, 4,4'-(1,2-ethenediyl)bis-" in its crystalline form. Since intermolecular interactions in the solid state can affect the electronic environment of the nuclei, ssNMR can reveal details about crystal packing and polymorphism. Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) are used to obtain high-resolution spectra of solid samples. Different crystalline forms of the compound would likely exhibit different chemical shifts in their ssNMR spectra, making it a powerful tool for studying polymorphism.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Intermolecular Interactions.docbrown.info

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in "Benzaldehyde, 4,4'-(1,2-ethenediyl)bis-" and to probe intermolecular interactions.

FTIR Spectroscopy: The FTIR spectrum would be dominated by a strong absorption band corresponding to the C=O stretching of the aldehyde group, typically appearing around 1700-1710 cm⁻¹. docbrown.info The C-H stretching of the aldehyde group is expected to show two weak bands around 2820 and 2720 cm⁻¹. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the C=C stretching of the aromatic rings and the ethenediyl bridge would appear in the 1600-1450 cm⁻¹ region. docbrown.info

Raman Spectroscopy: Raman spectroscopy is complementary to FTIR. The C=C stretching of the ethenediyl bridge, which is highly symmetric in the trans isomer, is expected to give a strong Raman signal around 1640 cm⁻¹. The symmetric breathing mode of the benzene rings would also be a prominent feature. Intermolecular interactions, such as hydrogen bonding involving the aldehyde group, can lead to shifts in the vibrational frequencies, providing insight into the crystal packing. researchgate.net

Interactive Data Table: Characteristic Vibrational Frequencies for Benzaldehyde, 4,4'-(1,2-ethenediyl)bis-

| Functional Group | Vibrational Mode | Expected FTIR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| Aldehyde (-CHO) | C=O stretch | 1700-1710 (strong) | 1700-1710 (weak) |

| Aldehyde (-CHO) | C-H stretch | 2820, 2720 (weak) | Not prominent |

| Aromatic Ring | C-H stretch | > 3000 (medium) | > 3000 (strong) |

| Aromatic Ring | C=C stretch | 1600-1450 (medium-strong) | 1600-1450 (strong) |

| Ethenediyl (-CH=CH-) | C=C stretch | ~1640 (variable) | ~1640 (strong) |

| Ethenediyl (-CH=CH-) | C-H out-of-plane bend (trans) | ~965 (strong) | Not prominent |

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-resolution mass spectrometry (HRMS) provides a very accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. For "Benzaldehyde, 4,4'-(1,2-ethenediyl)bis-," with a molecular formula of C₁₆H₁₂O₂, the expected monoisotopic mass is approximately 236.0837 g/mol . chemicalbook.com HRMS can confirm this mass with high precision (typically to within 5 ppm), which provides strong evidence for the elemental composition and helps to distinguish it from other compounds with the same nominal mass. The observation of the molecular ion peak [M]⁺ and, in some techniques, the protonated molecule [M+H]⁺, confirms the molecular weight of the compound.

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) for Polymer and Complex Analysis

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) is a soft ionization technique particularly well-suited for the analysis of large, non-volatile, and thermally labile molecules such as polymers and complex biological compounds. wpmucdn.com This method involves co-crystallizing the analyte with a matrix material, which absorbs laser energy, leading to the desorption and ionization of the analyte molecules with minimal fragmentation. wpmucdn.commdpi.com For stilbene-based compounds and their polymeric derivatives, MALDI-MS, especially when coupled with a Time-of-Flight (TOF) detector, provides critical information on molecular weight distribution, the mass of repeating units, and the identity of end groups. sigmaaldrich.comnih.gov

Research on stilbene phytoalexins demonstrates the effectiveness of MALDI-MS in characterizing complex mixtures. mdpi.comresearchgate.net In such studies, 2,5-dihydroxybenzoic acid (DHB) has been identified as a highly effective matrix, enabling the sensitive detection of a wide array of stilbene derivatives, from monomers like resveratrol (B1683913) to more complex oligomers (viniferins). mdpi.comresearchgate.netresearchgate.net The technique is capable of resolving individual n-mers in a polymer distribution, which allows for the calculation of the number-average molecular weight (Mn), weight-average molecular weight (Mw), and dispersity (Đ = Mw/Mn). sigmaaldrich.com

For polymers synthesized using Benzaldehyde, 4,4'-(1,2-ethenediyl)bis- as a monomer or building block, MALDI-TOF MS can verify the success of the polymerization and the fidelity of the resulting structure. sigmaaldrich.com The mass spectrum would reveal a series of peaks, each corresponding to a polymer chain of a specific length, allowing for detailed structural confirmation. nih.govresearchgate.net Furthermore, MALDI-MS imaging (MSI) can reveal the spatial distribution of these molecules on a surface, which is valuable in materials science and in studying biological interactions. mdpi.comnih.gov

Table 1: MALDI-MS Parameters and Findings for Stilbene Derivatives

| Analyte Type | Matrix | Key Findings | Reference |

|---|---|---|---|

| Stilbene Phytoalexins | 2,5-Dihydroxybenzoic Acid (DHB) | High-sensitivity detection of resveratrol, pterostilbene (B91288), and viniferins. mdpi.comresearchgate.net | mdpi.comresearchgate.net |

| Functionalized Polymers | 2,5-Dihydroxybenzoic Acid (DHB) | Determination of Mn, Mw, and Đ; verification of end-group functionalization. sigmaaldrich.comnih.gov | sigmaaldrich.comnih.gov |

| Polysaccharides | 2,5-Dihydroxybenzoic Acid (DHB) | Analysis of molecular weight distributions of large biomolecules. mdpi.com | mdpi.com |

| Stilbenes on Grapevine Leaves | 2,5-Dihydroxybenzoic Acid (DHB) | In-situ imaging (MALDI-MSI) showing colocalization around leaf veins. mdpi.comresearchgate.net | mdpi.comresearchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives and Reaction Monitoring

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method for separating, identifying, and quantifying volatile and semi-volatile compounds. The technique couples the separation capabilities of gas chromatography with the detection power of mass spectrometry. For a compound like Benzaldehyde, 4,4'-(1,2-ethenediyl)bis-, which has a relatively high boiling point, analysis typically requires derivatization to increase its volatility or analysis of its more volatile precursors or reaction byproducts.

GC-MS is exceptionally useful for reaction monitoring. For instance, in reactions involving the aldehyde functional groups of the title compound, such as acetalization, GC-MS can track the progress by measuring the decrease in the reactant and the appearance of the product. nih.gov In a study on the acetalization of benzaldehyde, GC-MS was used to identify the benzaldehyde dimethyl acetal (B89532) product, with the mass spectrum of the parent benzaldehyde showing a characteristic molecular ion peak and key fragments. nih.gov Similarly, the synthesis of volatile ether derivatives, such as 4-phenacyloxy benzaldehyde, can be monitored, with GC-MS confirming the product's mass-to-charge ratio (m/z) and purity. researchgate.net

The analysis involves programming the GC oven temperature to separate compounds based on their boiling points and polarity. nih.gov As components elute from the column, they are ionized (commonly by electron impact), and the resulting fragments create a unique mass spectrum, or "fingerprint," that allows for definitive identification. For example, a quantitative method for various aldehydes in wine, including benzaldehyde, was developed using GC-MS after derivatization, demonstrating high sensitivity and accuracy. researchgate.net

Table 2: Example GC-MS Data for Benzaldehyde and a Derivative

| Compound | Retention Time (min) | Key Mass Fragments (m/z) | Application | Reference |

|---|---|---|---|---|

| Benzaldehyde | 11.3 | 105, 77 (base peak) | Reactant monitoring in acetalization. nih.gov | nih.gov |

| 4-Phenacyloxy Benzaldehyde | Not Specified | 240 | Product characterization and purity assessment. researchgate.net | researchgate.net |

| Benzaldehyde Dimethyl Acetal | Not Specified | Not Specified | Product identification in acetalization reaction. nih.gov | nih.gov |

X-ray Crystallography for Single Crystal and Powder Diffraction Analysis

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. It provides precise information about bond lengths, bond angles, and the spatial arrangement of molecules within a crystal lattice. This technique is indispensable for the absolute structural confirmation of Benzaldehyde, 4,4'-(1,2-ethenediyl)bis- and its derivatives.

The way molecules arrange themselves in a crystal, known as crystal packing, is dictated by intermolecular forces such as hydrogen bonds, van der Waals forces, and π–π stacking interactions. The stilbene core of Benzaldehyde, 4,4'-(1,2-ethenediyl)bis- allows for significant π–π stacking. The analysis of a structurally similar compound, (E)-4,4′-(But-2-ene-1,4-diyldioxy)bis(3-methoxybenzaldehyde), revealed a centrosymmetric molecule where the key functional groups lie in the plane of the benzene ring. researchgate.net Such studies provide a blueprint for understanding how the subject molecule might crystallize.

Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical aspect of materials science and pharmaceuticals. Different polymorphs can have distinct physical properties. The formation of cocrystals of stilbene derivatives, such as pterostilbene, has been shown to result in polymorphic forms, which can be identified and characterized using X-ray powder diffraction (XRPD) and single-crystal X-ray analysis. google.com Each polymorph will have a unique unit cell and packing arrangement, leading to different diffraction patterns.

Table 3: Crystallographic Data for a Related bis-Benzaldehyde Compound

| Parameter | (E)-4,4′-(But-2-ene-1,4-diyldioxy)bis(3-methoxybenzaldehyde) |

|---|---|

| Chemical Formula | C20H20O6 |

| Crystal System | Not specified, but molecule has a centre of symmetry |

| Key Structural Feature | The molecule possesses a center of symmetry at the midpoint of the C=C double bond. researchgate.net |

| Molecular Conformation | The aldehyde, oxy, and methoxy (B1213986) oxygen atoms are situated within the benzene ring plane. researchgate.net |

Data from a structurally analogous compound to illustrate typical crystallographic findings.

Co-crystallization is a technique used to design new crystalline solids by combining a target molecule with a "coformer" in a specific stoichiometric ratio within the same crystal lattice. google.com This strategy is widely employed to modify the physicochemical properties of materials. Studies on the stilbene derivative pterostilbene have demonstrated the successful formation of cocrystals with various coformers, resulting in new solid forms with potentially enhanced properties. google.comacs.org The interactions holding the co-crystal together are typically non-covalent, such as hydrogen bonds. For Benzaldehyde, 4,4'-(1,2-ethenediyl)bis-, the aldehyde groups could act as hydrogen bond acceptors, facilitating co-crystal formation with suitable donor coformers.

Host-guest chemistry offers another powerful approach for crystallization and structural analysis, particularly for molecules that are difficult to crystallize on their own. researchgate.netnih.gov In this method, a larger "host" molecule with an internal cavity or binding site encapsulates a smaller "guest" molecule. This process can induce the crystallization of the guest, allowing its structure to be determined by X-ray diffraction. nih.gov Macrocyclic hosts have been successfully used to co-crystallize and determine the structures of various liquid organic molecules through weak noncovalent interactions. researchgate.netnih.gov This approach could be invaluable for obtaining single crystals of derivatives of Benzaldehyde, 4,4'-(1,2-ethenediyl)bis-.

Chiroptical Spectroscopy (CD, ORD) for Enantioselective Syntheses and Chiral Derivative Characterization

Chiroptical spectroscopy, which includes techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is essential for studying chiral molecules—molecules that are non-superimposable on their mirror images (enantiomers). While Benzaldehyde, 4,4'-(1,2-ethenediyl)bis- is itself achiral, it can be used to synthesize chiral derivatives, or it can be incorporated into larger chiral structures. The characterization of these chiral products is crucial, especially in the context of enantioselective synthesis, where the goal is to produce one enantiomer preferentially.

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. rsc.org This technique is highly sensitive to the molecule's three-dimensional structure and absolute configuration. For example, the absolute configuration of chiral stilbene dimers and trans-stilbene (B89595) oxide has been successfully determined by comparing experimental CD spectra with theoretical spectra predicted by time-dependent density functional theory (TD-DFT) calculations. rsc.orgfrontiersin.orgjcchems.com This combination of experimental measurement and computational prediction provides a reliable method for assigning the (R) or (S) configuration to a chiral center. jcchems.comvanderbilt.edu

The development of an enantioselective synthesis for a derivative of Benzaldehyde, 4,4'-(1,2-ethenediyl)bis- would rely heavily on chiroptical methods to assess the enantiomeric excess and confirm the absolute configuration of the product. frontiersin.org The analysis of diastereomers, which can coexist in a sample, is also possible, as they often exhibit distinct chiroptical signals. rsc.org

Table 4: Application of Chiroptical Spectroscopy to Stilbene Derivatives

| Technique | Analyte | Application | Key Finding | Reference |

|---|---|---|---|---|

| HPLC-CD-OR | Racemic trans-stilbene oxide | Absolute Configuration Assignment | Combination of experimental data and TD-DFT calculations allows for unambiguous assignment of (R,R) and (S,S) configurations. jcchems.com | jcchems.com |

| Electronic Circular Dichroism (ECD) | Chiral stilbene dimers | Determination of Absolute Configuration | Comparison of experimental and calculated ECD spectra confirms the absolute configuration of separated enantiomers. frontiersin.org | frontiersin.org |

| Circular Dichroism (CD) | (+)-trans-stilbene oxide | Stereochemical Analysis | The CD spectrum derives from the interaction between the two phenyl chromophores, allowing assignment of the R-configuration to both asymmetric carbons. rsc.org | rsc.org |

Computational and Theoretical Investigations of Benzaldehyde, 4,4 1,2 Ethenediyl Bis

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. bhu.ac.in For Benzaldehyde (B42025), 4,4'-(1,2-ethenediyl)bis-, DFT calculations are crucial for understanding its stability, reactivity, and optical properties. researchgate.net By optimizing the molecular geometry, DFT methods can predict bond lengths and angles with high accuracy, often showing only slight deviations from experimental solid-state data, which is expected as calculations are typically performed for isolated molecules in the gas phase. researchgate.net

Frontier Molecular Orbital (FMO) theory is a key component of DFT studies, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netconicet.gov.ar The HOMO is associated with the ability to donate an electron, while the LUMO is associated with the ability to accept an electron. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and electronic properties. irjweb.comnih.gov

Quantum chemical descriptors derived from HOMO and LUMO energies, such as electronegativity, chemical hardness, and the electrophilicity index, provide further insights into the molecule's reactivity. conicet.gov.arirjweb.com

Table 1: Representative FMO Data for Stilbene-like Systems from DFT Calculations This table presents typical values for related molecules to illustrate the concepts, as specific values for the title compound can vary based on the computational method.

| Molecular System | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Computational Method |

|---|---|---|---|---|

| Substituted Stilbene (B7821643) Derivative bohrium.com | -5.8 to -6.2 | -1.5 to -2.0 | ~4.0 to 4.5 | DFT M05-2X/B3LYP |

| Dimethylamino Benzaldehyde conicet.gov.ar | -5.846 | -1.532 | 4.314 | B3LYP/6-31G(d,p) |

| Isobenzofuran Derivative beilstein-journals.org | -5.2 to -5.5 | -2.1 to -2.4 | ~3.0 | B3LYP/6-31G* |

| Schiff Base Derivative nih.gov | -0.26751 | -0.18094 | 0.08657 | B3LYP/6-31G+(d,p) |

Computational methods are highly effective at predicting spectroscopic properties, which aids in the characterization and identification of compounds.

UV-Vis Spectra: The electronic absorption spectra of molecules like Benzaldehyde, 4,4'-(1,2-ethenediyl)bis- can be calculated using Time-Dependent Density Functional Theory (TD-DFT). conicet.gov.ar These calculations can predict the absorption wavelengths (λmax) and oscillator strengths of electronic transitions, primarily the π → π* transitions characteristic of the conjugated stilbene system. The choice of functional, such as B3LYP, CAM-B3LYP, or M06, and the inclusion of a solvent model like the Polarizable Continuum Model (PCM) are critical for achieving results that correlate well with experimental spectra. conicet.gov.archemrxiv.org For organic photocatalysts and similar chromophores, functionals like B2PLYP and M06 have been shown to be reliable for predicting spectra. chemrxiv.org

NMR Shifts: DFT is a well-established methodology for the prediction of ¹H and ¹³C NMR chemical shifts, significantly reducing the risk of incorrect structure determination. nih.gov The standard approach involves optimizing the molecular geometry and then calculating the NMR isotropic shielding tensors using methods like the Gauge-Independent Atomic Orbital (GIAO) method. nih.govnih.gov The calculated shielding values are then converted to chemical shifts, often by using a linear scaling approach where computed values are plotted against experimental data for a set of known molecules to derive scaling factors (slope and intercept). youtube.com For accurate predictions, specific combinations of functionals and basis sets are recommended, such as ωB97X-D/def2-SVP for ¹³C and WP04/6-311++G(2d,p) for ¹H, often combined with a PCM solvent model. nih.gov

Table 2: Illustrative Comparison of Calculated vs. Experimental Spectroscopic Data for Related Compounds

| Property | Compound Type | Calculated Value | Experimental Value | Method/Functional |

|---|---|---|---|---|

| ¹³C Chemical Shift (MAE) | Organic Molecules | - | 0.944 ppm | B3LYP/6-31G(d) with GNN |

| ¹H Chemical Shift (MAE) | Organic Molecules | - | 0.185 ppm | B3LYP/6-31G(d) with GNN |

| UV-Vis λmax | Benzaldehyde Derivative | 337 nm | 340 nm | TD-DFT/B3LYP |

| UV-Vis λmax | Bis(diarylamino)stilbene | ~400 nm | ~405 nm | Quantum-chemical techniques |

Molecular Dynamics (MD) Simulations of Benzaldehyde, 4,4'-(1,2-ethenediyl)bis- in Various Environments

While DFT is excellent for static electronic properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, allowing for the investigation of conformational changes, solvation effects, and thermodynamic properties. utah.edu

For Benzaldehyde, 4,4'-(1,2-ethenediyl)bis-, MD simulations could be employed to study:

Conformational Dynamics: The stilbene core can undergo trans-cis isomerization, a process that is fundamental to its photochemical applications. MD simulations can explore the energy landscape and dynamics of this isomerization in different environments.

Solvation Effects: The behavior of the molecule in various solvents can be simulated to understand how solvent interactions affect its conformation and aggregation.

Material Properties: When incorporated into a larger system, such as a polymer matrix, MD simulations can predict macroscopic properties like density, thermal expansion coefficients, and viscoelasticity. utah.edu Simulations on related systems have used NPT (constant number of particles, pressure, and temperature) and NVT (constant number of particles, volume, and temperature) ensembles to determine these properties. utah.edu

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating reaction mechanisms by mapping the potential energy surface of a chemical reaction. This involves identifying reactants, products, intermediates, and, crucially, the transition states that connect them.

A well-known reaction for stilbenes is the Mallory reaction, an oxidative photocyclization to form phenanthrenes. nih.govnih.gov Computational studies can model this process:

Photochemical Isomerization: The initial step often involves the photoisomerization from the trans to the cis isomer, as only the cis-isomer can undergo cyclization. nih.gov

Electrocyclic Reaction: The key step is the photochemical electrocyclic reaction of the cis-stilbene (B147466) to form a dihydrophenanthrene intermediate. nih.gov

Oxidation: The unstable dihydrophenanthrene intermediate is then oxidized to the stable aromatic phenanthrene (B1679779) product. nih.gov

DFT calculations can determine the activation energies for each step, providing a detailed understanding of the reaction pathway and kinetics. This approach can also be used to study the synthesis of Benzaldehyde, 4,4'-(1,2-ethenediyl)bis-, for instance, via the Horner-Wadsworth-Emmons reaction, by modeling the intermediates and transition states involved.

Quantitative Structure-Property Relationship (QSPR) Modeling for Material Design

Quantitative Structure-Property Relationship (QSPR) modeling establishes a mathematical correlation between the chemical structure of a molecule and its physicochemical properties. nih.govresearchgate.net This approach is particularly valuable for materials design, as it allows for the prediction of properties for new, unsynthesized molecules, thereby accelerating the discovery process. aip.orgkaust.edu.sa

The general workflow for a QSPR study on Benzaldehyde, 4,4'-(1,2-ethenediyl)bis- and its derivatives would be:

Descriptor Calculation: A large number of molecular descriptors (numerical values that encode structural information) are calculated for a series of related molecules. These can include electronic, steric, topological, and constitutional descriptors. nih.govnih.gov

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms (e.g., artificial neural networks, support vector machines), are used to build a model that links a subset of these descriptors to a specific property of interest (e.g., nonlinear optical response, thermal stability, or photophysical characteristics). nih.govmdpi.com

Validation: The predictive power of the model is rigorously tested using cross-validation techniques (like leave-one-out) and an external test set of molecules not used in the model's creation. nih.govresearchgate.net

For stilbene-based chromophores, QSPR models have been developed to predict properties like three-photon absorption cross-sections, demonstrating how structural modifications influence the desired material property. aip.orgkaust.edu.sa Such models can guide the rational design of new materials based on the Benzaldehyde, 4,4'-(1,2-ethenediyl)bis- scaffold for applications in optics and electronics.

Research on Polymer Chemistry and Materials Science Applications of Benzaldehyde, 4,4 1,2 Ethenediyl Bis

Design and Synthesis of Covalent Organic Frameworks (COFs)

Benzaldehyde (B42025), 4,4'-(1,2-ethenediyl)bis-, also known as 4,4'-stilbenedicarboxaldehyde, serves as a crucial building block, or monomer, in the construction of Covalent Organic Frameworks (COFs). These materials are a class of crystalline porous polymers formed from organic precursors linked by strong covalent bonds, creating ordered, extended structures. ugent.be The rigid and linear geometry of the stilbene-based dialdehyde (B1249045), coupled with the reactive aldehyde functional groups, makes it an ideal candidate for creating predictable and robust two-dimensional (2D) and three-dimensional (3D) frameworks. researchgate.netnih.gov The synthesis typically proceeds under solvothermal conditions, where the monomers are heated in a solvent, often with a catalyst, to facilitate the formation of the crystalline framework. nih.govgoogle.com

Imine-Linked COFs for Porous Material Development

A predominant method for constructing COFs from Benzaldehyde, 4,4'-(1,2-ethenediyl)bis- involves the formation of imine linkages. ntu.edu.sg This is achieved through a Schiff base condensation reaction between the aldehyde groups of the stilbene (B7821643) monomer and the amine groups of a multitopic amine linker. google.comnih.gov This reaction is dynamic and reversible, which is critical for the "error-checking" process that allows the initially amorphous network to rearrange into a thermodynamically stable, ordered, and crystalline COF. researchgate.netrsc.org

The choice of the amine linker, which can have various geometries (e.g., linear, trigonal, tetrahedral), allows for the precise control of the resulting COF's topology and pore size. For instance, reacting Benzaldehyde, 4,4'-(1,2-ethenediyl)bis- with a linear diamine can lead to 2D layered structures, while reaction with a tetrahedral tetra-amine can produce complex 3D diamondoid networks. nih.govmdpi.com The resulting imine-based COFs are noted for their high chemical and thermal stability compared to earlier boroxine-linked COFs, making them suitable for a wider range of applications. nih.govresearchgate.net The inherent porosity of these materials, characterized by high Brunauer–Emmett–Teller (BET) surface areas, can be systematically tuned by selecting linkers of different lengths. nih.gov

COF Applications in Catalysis Research (e.g., enzyme immobilization, asymmetric synthesis)

The well-defined porous structure and high surface area of COFs derived from Benzaldehyde, 4,4'-(1,2-ethenediyl)bis- make them excellent platforms for catalytic applications. researchgate.net The tunable pores can be designed to accommodate catalytic species, such as metal nanoparticles or enzymes, while the robust framework provides a stable support.

A significant application is in enzyme immobilization. For example, a COF synthesized from the closely related 4,4'-(ethyne-1,2-diyl)dibenzaldehyde (B3029971) and an aniline-based linker was used to immobilize lipase (B570770) PS. ossila.com The enzyme, confined within the COF's pores, demonstrated high efficiency in the enantioselective acetylation of racemic secondary alcohols, achieving a 50% conversion in 80 minutes. ossila.com This highlights the potential of such COFs to act as "nano-reactors," where the framework protects the enzyme from denaturation and facilitates the selective conversion of substrates. ossila.com The ability to functionalize the COF structure further allows for the creation of specific microenvironments that can enhance catalytic activity and selectivity in processes like asymmetric synthesis.

Gas Storage and Separation Properties of Benzaldehyde, 4,4'-(1,2-ethenediyl)bis- Based COFs

The permanent porosity and large internal surface area of COFs are key to their application in gas storage and separation. researchgate.netresearchgate.net COFs built with Benzaldehyde, 4,4'-(1,2-ethenediyl)bis- exhibit ordered channels and high void volumes, making them promising candidates for storing energy-dense gases like hydrogen (H₂) and methane (B114726) (CH₄), as well as for capturing carbon dioxide (CO₂). researchgate.netmdpi.com

The performance of these materials is dictated by their specific surface area, pore volume, and the chemical nature of the pore walls. For example, the first 3D imine-linked COF, COF-300, demonstrated a BET surface area of 1360 m²/g. mdpi.com Researchers can fine-tune the pore environment by incorporating functional groups into the amine or aldehyde monomers to enhance the affinity for specific gas molecules, thereby improving both storage capacity and separation selectivity. For instance, the introduction of basic amine functionalities can increase the uptake of acidic CO₂ gas. The ordered structure of COFs allows for efficient diffusion pathways, which is advantageous for selective gas separation processes, such as CO₂/CH₄ separation. nih.gov

Table 1: Properties of Representative Imine-Linked Covalent Organic Frameworks

| COF Name | Monomers | BET Surface Area (m²/g) | Key Application Highlight |

|---|---|---|---|

| COF-300 | Tetra-(4-anilyl)methane, Terephthalaldehyde | 1360 mdpi.com | First 3D imine-COF, good hydrolytic stability. mdpi.com |

| HHU-COF-1 | 1,3,5-tris-(4-aminophenyl)triazine, 4,4′-biphenyldicarboxaldehyde | 2352 nih.gov | High surface area for gas separation applications. nih.gov |

| PI-COF-4 | Tetrakis(4-aminophenyl)methane, Pyromellitic dianhydride | >2400 mdpi.com | High thermal stability (>450 °C) imide-linked COF. mdpi.com |

| TFPT-COF | 1,3,5-triformylphloroglucinol, Hydrazide linker | 923 nih.gov | Hydrazone-linked COF with high crystallinity. nih.gov |

Development of Conjugated Polymers (e.g., Polyazomethines)

Benzaldehyde, 4,4'-(1,2-ethenediyl)bis- is also a valuable monomer for synthesizing linear conjugated polymers, most notably polyazomethines (also known as polyimines or poly(Schiff base)s). mdpi.com These polymers feature an extended π-conjugated system along the polymer backbone, arising from the alternating aromatic rings and the imine (–CH=N–) linkages, which are isoelectronic with vinylene (–CH=CH–) bonds. mdpi.com This conjugation imparts unique electronic and optical properties to the materials.

Synthesis of Electrically Conductive and Semiconducting Polymers

Polyazomethines are typically synthesized via a solution polycondensation reaction. mdpi.com In this process, equimolar amounts of Benzaldehyde, 4,4'-(1,2-ethenediyl)bis- and an aromatic diamine (such as p-phenylenediamine (B122844) or 4,4'-diaminodiphenyl ether) are reacted in a high-boiling aprotic solvent like N,N-Dimethylformamide (DMF), often with an acid catalyst like p-toluenesulfonic acid. mdpi.com The reaction produces the polymer and water as a byproduct, which is removed to drive the reaction to completion. mdpi.com

The resulting polyazomethines are organic semiconductors. nih.gov Their electrical conductivity can be measured using techniques like the four-probe method. While pristine polyazomethines typically exhibit conductivity in the semiconductor range, their conductivity can be significantly enhanced through doping. Doping involves introducing oxidizing agents (p-doping) or reducing agents (n-doping) that create charge carriers (holes or electrons) along the polymer chain, increasing its conductivity. Studies on analogous polyazomethines have reported conductivity values in the range of 10⁻⁵ S·cm⁻¹. mdpi.com

Thermal and Mechanical Property Investigations of Resulting Polymers

Polyazomethines derived from rigid aromatic monomers like Benzaldehyde, 4,4'-(1,2-ethenediyl)bis- are known for their exceptional thermal stability. rsc.org This stability is attributed to the highly aromatic structure and the strong covalent bonds of the polymer backbone. Thermal properties are commonly investigated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

TGA measures the weight loss of a material as a function of temperature, indicating its decomposition temperature. Aromatic polyazomethines often show no significant weight loss up to 400-500 °C in an inert atmosphere, making them suitable for high-temperature applications. researchgate.netdoi.org DSC can determine thermal transitions like the glass transition temperature (Tg), which relates to the transition from a rigid, glassy state to a more flexible, rubbery state. High Tg values are indicative of chain rigidity and strong intermolecular interactions. nih.gov The mechanical properties of these polymers, such as their strength and modulus, are also linked to their rigid-rod-like structure, which allows for the formation of high-performance fibers and films. nih.gov

Table 2: Thermal Properties of Representative Polyazomethines

| Polymer System | TGA Decomposition Onset (T_on, °C) | Char Yield at High Temp. (%) | Glass Transition Temp. (Tg, °C) |

|---|---|---|---|

| Aromatic Polyazomethines (General) | 400 - 500 researchgate.netdoi.org | High (due to aromatic content) | >180 researchgate.net |

| Poly(azomethine-ether)s | ~250 - 350 | ~40-50% at 700°C | ~110 - 130 researchgate.net |

| Crosslinked Poly(azomethine-sulfone)s | >350 | >50% at 800°C | 378 - 417 nih.gov |

Optoelectronic and Photonic Material Research

The conjugated system of the stilbene core is central to its optoelectronic properties. The ethenediyl bridge between the two benzaldehyde groups facilitates π-electron delocalization across the molecule, making it a promising candidate for various photonic applications.

Organic Light-Emitting Diodes (OLEDs) and Fluorescent Materials

Derivatives of the stilbene family are extensively researched for their fluorescent properties, which are crucial for the development of Organic Light-Emitting Diodes (OLEDs), particularly for creating efficient blue emitters. The performance of blue OLEDs has historically lagged behind that of red and green ones, making the development of high-performance blue-light-emitting materials a significant research focus. tandfonline.com

Research has shown that trans-4,4′-bis(diarylamino)stilbene derivatives possess promising photoluminescent and electroluminescent properties. tandfonline.comtandfonline.com By introducing sterically bulky groups, such as tert-butyl groups, into the stilbene derivative structure, it is possible to prevent intermolecular π-π stacking. This structural modification helps to reduce concentration quenching, a phenomenon that can diminish luminous efficiency in the solid state. tandfonline.com

Studies on various blue-light-emitting bis(diarylamino)stilbene derivatives have demonstrated very high photoluminescence (PL) quantum yields, ranging from 0.82 to 0.99, and narrow full-width at half-maximum (FWHM) of the emission spectra, typically between 58 and 60 nm. tandfonline.com These properties are indicative of materials that can achieve highly efficient electroluminescence in OLED devices. tandfonline.com For instance, multilayered OLEDs using these stilbene derivatives as blue dopants have achieved high luminous efficiencies and significant brightness. tandfonline.com One such device reached a maximum luminance of 8861 cd/m² and a luminous efficiency of 6.82 cd/A¹ at a current density of 20 mA/cm². tandfonline.comtandfonline.com Other research on 1,2-bis-biphenyl ethene (BBPE) derivatives, synthesized from 4,4′-dibromo stilbene, also showed promising results for blue emitters, with multilayer devices generating luminescence over 2000 cd/m². worldscientific.com

The following table summarizes the performance of OLED devices fabricated using different stilbene derivatives as the emitting material.

Table 1: Performance of OLEDs Based on Stilbene Derivatives

| Derivative Type | Maximum Luminance (cd/m²) | Luminous Efficiency (cd/A¹) | Power Efficiency (lm/W) | CIE Coordinates (x, y) | Source(s) |

|---|---|---|---|---|---|

| 4,4′-bis(2-naphthyl-4-tert-butylphenylamino)stilbene | 8861 | 6.82 | 2.72 | (0.158, 0.187) | tandfonline.com, tandfonline.com |

| 4,4′-bis(4-tert-butylphenyl-3,5-di-tert-butylphenylamino)stilbene | 6296 | 7.56 | 2.89 | (0.165, 0.208) | tandfonline.com |

| 4,4′-bis(di-4-tert-butylphenylamino)stilbene | 7345 | 7.01 | 2.58 | (0.170, 0.230) | tandfonline.com |

| 1,2-bis(4″,4‴-dimethylbiphenyl)ethene (BMBPE) | 50 (at 19V) | Not Reported | Not Reported | Not Reported | worldscientific.com |

Non-Linear Optical (NLO) Materials Development

Non-linear optical (NLO) materials are essential for applications in optical signal processing, such as frequency conversion. Organic materials, including stilbene derivatives, are of particular interest due to their high quadratic nonlinearities. optica.org For a material to exhibit second-order NLO effects like second-harmonic generation (SHG), its constituent molecules must crystallize in a non-centrosymmetric space group. optica.orgrsc.org

Research into highly polar stilbene derivatives has led to the development of new materials for SHG in the solid state. rsc.org One notable example, 2-chloro-3,4-dimethoxy-4′-nitrostilbene, was found to crystallize in a non-centrosymmetric arrangement and exhibited an NLO activity over 32 times that of the standard reference material, urea. rsc.org The Langmuir-Blodgett technique has also been employed to impose a non-centrosymmetric structure on stilbene derivatives, leading to materials with significant second-order nonlinear optical susceptibilities (χ(2)). optica.org

The table below compares the SHG efficiency of various compounds, highlighting the potential of stilbene-based materials.

Table 2: Second-Harmonic Generation (SHG) Efficiency of Selected NLO Materials

| Compound | SHG Efficiency (vs. Urea) | Wavelength (nm) | Source(s) |

|---|---|---|---|

| 2-chloro-3,4-dimethoxy-4′-nitrostilbene (Polymorph 1a·non-centro) | >32x | Not Reported | rsc.org |

| 5-bromo-2-hydroxy-3-nitro-4′-nitrostilbene | 0.04x | Not Reported | rsc.org |

| (4-bromobenzal)-3-acetylpyridine | 10x | 398 | researchgate.net |

Photochromic and Thermochromic Material Investigations

Photochromic materials reversibly change color when exposed to light, while thermochromic materials do so in response to temperature changes. medcraveonline.comyoutube.com The stilbene unit is a well-known photoactive molecule. Naturally occurring stilbenes are typically in the trans configuration due to higher thermodynamic stability. mdpi.com However, upon irradiation with UV light, they can undergo a reversible trans to cis isomerization. mdpi.com

Further exposure to UV light can cause an irreversible intramolecular cyclization of the cis-isomer to form phenanthrene (B1679779) structures. mdpi.comacs.org This photochemical reactivity allows for the development of photocrosslinkable polymers. For example, a series of liquid crystalline polyphosphates containing a stilbene moiety in the polymer backbone have been synthesized. researchgate.net In these materials, the rate of photocrosslinking was found to increase with the length of the flexible methylene (B1212753) spacer in the polymer chain, and the fluorescence property decreased with successive UV irradiation. researchgate.net This behavior is crucial for applications where light-induced curing or property modification is desired.

Thermochromism involves a material changing color with temperature. medcraveonline.com While direct studies on the thermochromic properties of Benzaldehyde, 4,4'-(1,2-ethenediyl)bis- are not widely reported, polymers incorporating stilbene units have been investigated for their thermal behavior. Thermal analysis of stilbene-based polyphosphates determined their glass transition (Tg), melting (Tm), and isotropization (Ti) temperatures, which are critical parameters for designing thermochromic systems. researchgate.net The inherent properties of the stilbene core can be harnessed by incorporating it into larger polymer systems designed to exhibit thermochromism. medcraveonline.com

Sensor Technologies and Chemosensor Development

The stilbene scaffold is a versatile platform for creating fluorescent chemosensors due to its responsive photophysical properties. These sensors can detect a wide range of analytes through mechanisms such as fluorescence quenching or spectral shifts.

One area of application is the detection of chemical warfare agents. A fluorescent sensor based on 3,4-dihydroxy-4′-aminostilbene (DHAS) was developed for detecting organophosphorus nerve agents. tandfonline.comtandfonline.com The sensor operates on the principle of fluorescence quenching; upon interaction with a nerve agent simulant like diethyl chlorophosphate (DCP), the fluorescence intensity of the stilbene chromophore decreases. tandfonline.com When the sensor was exposed to DCP vapors, a detectable decrease in fluorescence was observed within minutes, demonstrating its potential for rapid detection. tandfonline.com

Stilbene derivatives have also been engineered to detect other specific ions and biomolecules. For instance, a chemosensor based on (Z)-3-(4-(methylthio)phenyl)-2-(4-nitrophenyl)acrylonitrile, which contains a stilbene-like core, was designed for the selective detection of cyanide ions in a DMSO medium through a "turn-off" fluorescence mechanism. nih.gov In another application, trans-stilbene-based fluorescent probes were developed to bind to both native and misfolded protofibrillar transthyretin (TTR), a protein implicated in amyloid diseases. acs.org These probes exhibit distinct emission maxima upon binding to the different conformational states of the protein, allowing for their differentiation via fluorescence spectroscopy. acs.org

Table 3: Stilbene-Based Chemosensor Applications

| Sensor Based On | Analyte | Detection Mechanism | Key Finding | Source(s) |

|---|---|---|---|---|

| 3,4-dihydroxy-4′-aminostilbene (DHAS) | Organophosphorus Nerve Agents (DCP simulant) | Fluorescence Quenching | Detectable fluorescence decrease in minutes upon vapor exposure. | tandfonline.com, tandfonline.com |

| (Z)-3-(4-(methylthio)phenyl)-2-(4-nitrophenyl)acrylonitrile (NCS) | Cyanide Ion (CN⁻) | "Turn-off" Fluorescence | Selective detection in DMSO medium. | nih.gov |

Applications in Membranes and Separation Science

Aromatic polyimides are valued as membrane materials due to their excellent thermal stability, chemical resistance, and mechanical properties. mdpi.com Incorporating stilbene moieties into polyimide backbones can introduce useful characteristics, such as increased rigidity and the potential for photocrosslinking, which can enhance membrane performance in separation processes like gas separation and pervaporation. researchgate.netmanchester.ac.uk

Research has focused on synthesizing sulfonated polyimide membranes using stilbene-containing diamines for potential use as proton exchange membranes (PEMs) in fuel cells. researchgate.net In one study, membranes were prepared from 4,4'-diamino stilbene and other monomers. These membranes could be photocrosslinked by UV irradiation, which significantly improved their hydrolytic stability and tensile strength. The hydrolytic stability of uncrosslinked membranes was between 47-68 hours, which increased to 109 hours after photocrosslinking. Similarly, the tensile strength improved from a range of 36.74 - 47.38 MPa to 42.34 - 54.71 MPa. researchgate.net

These stilbene-containing polyimide membranes exhibited good proton conductivity and ion-exchange capacities, making them suitable candidates for fuel cell applications. researchgate.net The ability to tune properties via photocrosslinking provides a method to optimize the trade-off between permeability and selectivity, a key challenge in membrane science.

Table 4: Properties of Stilbene-Containing Sulfonated Polyimide Membranes

| Property | Uncrosslinked Membrane | Photocrosslinked Membrane | Source(s) |

|---|---|---|---|

| Water Uptake (%) | 24.47 - 29.78 | Not Reported | researchgate.net |

| Ion-Exchange Capacity (mequiv/g) | 1.450 - 1.485 | Not Reported | researchgate.net |

| Proton Conductivity (S/cm at 30°C) | 0.016 - 0.046 | Not Reported | researchgate.net |

| Hydrolytic Stability (h) | 47 - 68 | up to 109 | researchgate.net |

Photochemistry and Photophysics of Benzaldehyde, 4,4 1,2 Ethenediyl Bis

Photoisomerization (E/Z Isomerism) Studies of the Ethenediyl Bridge

The central ethenediyl (C=C) bridge of the stilbene (B7821643) core in Benzaldehyde (B42025), 4,4'-(1,2-ethenediyl)bis- is susceptible to photoisomerization, a reversible transformation between the trans (E) and cis (Z) isomers upon absorption of light. This process is a cornerstone of stilbene photochemistry. researchgate.net The isomerization from the trans to the cis form is a result of the molecule reaching an excited state where the rotational barrier around the central double bond is significantly lowered. researchgate.netnih.gov

The isomerization process generally occurs from the first excited singlet state (S1). researchgate.net Theoretical studies on stilbene and its derivatives indicate that the isomerization pathway involves the HOMO → LUMO bright state. researchgate.netnih.gov The efficiency of this isomerization can be influenced by factors such as the solvent environment and the nature of the substituents on the phenyl rings.

| Isomer | Configuration | Absorption Maxima (λmax) | Quantum Yield (Φ) |

| trans (E) | Planar | Typically in the UV-A region | Varies with solvent |

| cis (Z) | Non-planar | Typically blue-shifted | Varies with solvent |

Excited State Dynamics and Energy Transfer Mechanisms

Upon photoexcitation, Benzaldehyde, 4,4'-(1,2-ethenediyl)bis- transitions to an electronically excited state. The dynamics of this excited state are complex and involve several competing deactivation pathways, including fluorescence, intersystem crossing to the triplet state, and the aforementioned photoisomerization.

The excited-state behavior of stilbene-like molecules has been extensively studied. researchgate.netnih.gov The initial excitation is to a singlet excited state (S1). From this state, the molecule can either relax radiatively via fluorescence or undergo non-radiative decay processes. A key non-radiative pathway is the twisting around the central C=C bond, leading to the formation of a perpendicular intermediate which can then decay to either the trans or cis ground state.

The presence of the benzaldehyde groups introduces additional possibilities for excited-state dynamics. The carbonyl groups can participate in intersystem crossing, potentially populating triplet excited states.

Fluorescence and Phosphorescence Properties in Solution and Solid State

The emission properties of Benzaldehyde, 4,4'-(1,2-ethenediyl)bis- are dictated by the competition between radiative (fluorescence, phosphorescence) and non-radiative decay pathways. In solution at room temperature, trans-stilbene (B89595) derivatives are often non-fluorescent or weakly fluorescent due to the highly efficient trans→cis isomerization that occurs in the excited singlet state. researchgate.net

Fluorescence: In environments where the isomerization is restricted, such as in a rigid matrix or at low temperatures, fluorescence can be more readily observed. The fluorescence spectrum is typically a mirror image of the absorption spectrum.

Phosphorescence: The benzaldehyde moieties are known to exhibit phosphorescence, which is emission from a triplet excited state. researchgate.net This emission is characterized by a longer lifetime compared to fluorescence. The phosphorescence of benzaldehyde itself has been studied in various solvents and matrices. researchgate.net It is plausible that Benzaldehyde, 4,4'-(1,2-ethenediyl)bis- would also exhibit phosphorescence, likely originating from a triplet state localized on the benzaldehyde portion of the molecule or a delocalized ππ* triplet state of the stilbene core. The nature of the lowest triplet state (nπ* vs. ππ*) will influence the phosphorescence lifetime. researchgate.net

| Emission Type | Emitting State | Typical Lifetime | Conditions for Observation |

| Fluorescence | First excited singlet state (S1) | Nanoseconds | Rigid media, low temperature |